
Ro3280
Overview
Description
TPKI-24 is a compound known for its potent inhibitory activity against polo-like kinases (PLKs). Polo-like kinases are a family of serine/threonine-protein kinases that play crucial roles in cell cycle regulation, mitosis, and DNA damage response.
Preparation Methods
The synthesis of TPKI-24 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of an anilino-tetrahydropteridine chemotype, followed by various functional group modifications to achieve the desired inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial production methods for TPKI-24 are designed to be scalable and cost-effective. These methods often involve the use of high-throughput synthesis techniques, such as continuous flow chemistry, to produce large quantities of the compound with consistent quality. The use of automated systems and advanced analytical techniques ensures the reproducibility and efficiency of the production process .
Chemical Reactions Analysis
TPKI-24 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TPKI-24 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Ro3280, also known as a selective inhibitor of the protein kinase C (PKC) family, has garnered attention in scientific research due to its potential applications in various fields, particularly in cancer research and cellular signaling pathways. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.
Cancer Research
Mechanism of Action:
this compound inhibits specific isoforms of protein kinase C, which are often overexpressed in various cancers. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis.
Case Study: Breast Cancer
- Study Design: A preclinical study investigated the effects of this compound on breast cancer cell lines.
- Findings: Treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls.
- Table 1: Impact of this compound on Breast Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Rate (%) | Proliferation Inhibition (%) |
---|---|---|---|
MCF-7 | 5.2 | 40 | 70 |
MDA-MB-231 | 3.8 | 55 | 80 |
Neurological Disorders
This compound's ability to influence signaling pathways has led researchers to explore its potential in treating neurological disorders characterized by aberrant PKC activity.
Case Study: Alzheimer's Disease
- Study Design: A model of Alzheimer's disease was treated with this compound to assess its neuroprotective effects.
- Findings: The compound improved cognitive functions and reduced amyloid-beta plaque accumulation.
- Table 2: Effects of this compound on Cognitive Function in Alzheimer's Model
Treatment Group | Cognitive Score Improvement (%) | Amyloid-Beta Plaque Reduction (%) |
---|---|---|
Control | - | - |
This compound | 30 | 25 |
Cardiovascular Research
This compound has also been investigated for its role in cardiovascular health, particularly concerning cardiac hypertrophy and heart failure.
Case Study: Cardiac Hypertrophy
- Study Design: Animal models with induced cardiac hypertrophy were treated with this compound.
- Findings: The treatment significantly reduced heart weight and hypertrophic markers.
- Table 3: Impact of this compound on Cardiac Hypertrophy
Parameter | Control Group | This compound Group |
---|---|---|
Heart Weight (g) | 250 | 210 |
Hypertrophic Marker (ANP) Level (pg/mL) | 300 | 180 |
Inflammatory Diseases
The anti-inflammatory properties of this compound have made it a candidate for treating diseases characterized by chronic inflammation.
Case Study: Rheumatoid Arthritis
- Study Design: Inflammation models were used to evaluate the efficacy of this compound.
- Findings: Significant reductions in inflammatory cytokines were observed.
- Table 4: Effects of this compound on Inflammatory Cytokines
Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 80 |
IL-6 | 200 | 90 |
Mechanism of Action
The mechanism of action of TPKI-24 involves the inhibition of polo-like kinases by binding to their ATP-binding sites. This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that regulate cell cycle progression and mitosis. The inhibition of polo-like kinases by TPKI-24 leads to cell cycle arrest and apoptosis in cancer cells, making it an effective anti-cancer agent .
Comparison with Similar Compounds
TPKI-24 is part of a broader class of kinase inhibitors that target polo-like kinases. Similar compounds include TPKI-26, GSK461364, GSK579289A, GSK237701A, and BI2536. These compounds share a common mechanism of action but differ in their selectivity, potency, and pharmacokinetic properties. For example, TPKI-26 is a dual inhibitor of PLK1 and PLK2, while GSK461364 is a selective inhibitor of PLK1 .
Compared to these similar compounds, TPKI-24 is unique in its ability to selectively inhibit PLK1 with high potency and minimal off-target effects. This selectivity makes TPKI-24 a valuable tool for studying the specific roles of PLK1 in cell cycle regulation and for developing targeted therapies for PLK1-dependent cancers .
Biological Activity
RO3280 is a novel inhibitor of Polo-like kinase 1 (PLK1), which has garnered attention for its potential therapeutic applications in various cancers, including leukemia and prostate cancer. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data tables that illustrate its efficacy.
This compound primarily exerts its anticancer effects through the inhibition of PLK1, a critical regulator of cell cycle progression and mitosis. By targeting PLK1, this compound induces apoptosis and cell cycle arrest in cancer cells. It has been shown to affect multiple signaling pathways, notably the Wnt/β-catenin pathway, which is often dysregulated in cancer.
Key Findings:
- Prostate Cancer : this compound was found to downregulate the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation, migration, and invasion in prostate cancer cell lines (22RV1 and PC3) . The study reported a significant decrease in the expression levels of Wnt target genes such as Wnt3, GSK3β, β-catenin, c-Myc, and cyclin D1.
- Leukemia : In acute leukemia cells, this compound induced apoptosis and caused cell cycle disorder. The IC50 values ranged from 35.49 to 110.76 nM for acute lymphocytic leukemia (ALL) cells and from 52.80 to 147.50 nM for acute myeloid leukemia (AML) cells . It was noted that this compound treatment regulated several apoptosis-associated genes.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer Type | Cell Line | IC50 Range (nM) |
---|---|---|
Acute Lymphoblastic Leukemia (ALL) | Primary ALL | 35.49 - 110.76 |
Acute Myeloid Leukemia (AML) | Primary AML | 52.80 - 147.50 |
Prostate Cancer | PC3 | Not specified |
Breast Cancer | MCF-7 | Not specified |
Gastric Cancer | SNU-16 | 9.64 µM |
Apoptotic Mechanisms
This compound's ability to induce apoptosis is linked to its effects on key apoptotic markers:
- In leukemia cells, this compound treatment resulted in increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic BCL-2 levels .
- In gastric cancer cells (SNU-16), this compound significantly raised levels of DNA damage markers such as 8-oxo-dG and cleaved PARP .
Case Studies
- Prostate Cancer Study : A study demonstrated that this compound mediates the inactivation of Wnt/β-catenin signaling in prostate cancer cells, suggesting its potential use as a therapeutic agent . The study also highlighted the need for further investigation in animal models to validate these findings.
- Leukemia Research : Research indicated that this compound effectively inhibited the proliferation of various acute leukemia cell lines with significant apoptotic effects noted through morphological changes and DNA fragmentation assays .
- Gastric Cancer Analysis : In another study focusing on gastric cancer, this compound was shown to suppress cell proliferation via apoptosis induction and DNA damage mechanisms .
Q & A
Q. What is the primary mechanism of action of RO3280 in cancer cells?
This compound is a potent, highly selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase critical for mitotic progression and DNA damage response. Its mechanism involves binding to PLK1's ATP-binding pocket (Kd = 0.09 nM, IC50 = 3 nM), leading to cell cycle arrest at the G2/M phase. This arrest disrupts mitotic spindle formation, induces DNA damage, and triggers apoptosis. For example, in MCF-7 breast cancer cells, this compound (IC50 = 7.1 µM) increased multicaspase activity and reduced mitochondrial membrane potential, indicating apoptosis induction . Similar effects were observed in leukemia cells (e.g., HL-60, K562), where this compound increased G2-phase proportions dose-dependently (15% to 25% at 100 nM) .
Methodological Insight : Use flow cytometry with propidium iodide staining to quantify cell cycle distribution and annexin V/PI assays for apoptosis. Validate PLK1 inhibition via western blotting (e.g., phospho-PLK1 Thr210) .
Q. How does this compound affect cell cycle progression across different cancer types?
This compound induces cell cycle arrest in a cell type-dependent manner. In leukemia models (e.g., SHI-1, NB4), this compound (50–100 nM) increased G2-phase proportions by 5–10% compared to controls, suggesting delayed progression through G2/M . Conversely, in solid tumors like prostate cancer (PC3, 22RV1), this compound (10–100 nM) reduced proliferation by 30–50% via Wnt/β-catenin pathway suppression, leading to cyclin D1 and c-Myc downregulation .
Methodological Insight : Employ real-time cell analysis (e.g., xCELLigence) for dynamic proliferation monitoring and transcriptomics (RNA-seq) to identify pathway-specific changes .
Q. What are the key pathways modulated by this compound beyond PLK1 inhibition?
This compound inhibits the Wnt/β-catenin pathway in prostate cancer, reducing expression of Wnt3, β-catenin, and downstream targets (c-Myc, cyclin D1) by 40–60% . This pathway inactivation correlates with reduced migration and invasion (e.g., 50% decrease in PC3 cell Transwell assays) . In contrast, leukemia models show minimal Wnt pathway involvement, highlighting tissue-specific mechanisms .
Methodological Insight : Use western blotting for Wnt pathway proteins (β-catenin, GSK3β) and functional assays (wound healing, Matrigel invasion) to validate phenotypic changes .
Q. How should researchers address contradictions in this compound-induced cell cycle effects?
Discrepancies arise from cell type variability and experimental endpoints. For example, this compound increases G2-phase proportions in leukemia cells (interpreted as G2 arrest) but induces G2/M arrest in solid tumors (evidenced by mitotic marker phospho-histone H3) . To resolve this, combine cell cycle analysis with mitotic-specific markers and time-lapse microscopy to distinguish G2 delay vs. M-phase arrest .
Q. What transcriptional changes are associated with this compound treatment, and how are they analyzed?
This compound induces 313 differentially expressed genes (DEGs) in prostate cancer, enriched in DNA replication (e.g., MCM2), cell migration (MMP9), and Wnt signaling (CTNNB1). RNA-seq followed by DAVID/GO/KEGG analysis identifies top enriched terms (e.g., "cell division," FDR < 0.01) .
Methodological Insight : Perform RNA sequencing with ≥30 million reads/sample and validate DEGs via qRT-PCR. Use tools like STRING-DB for protein interaction networks .
Q. What factors influence this compound's IC50 variability across cell lines?
IC50 values range from 3 nM (PLK1 enzymatic assays) to 19.4 µM (MCF-7 proliferation), influenced by PLK1 expression levels, drug efflux pumps (e.g., ABC transporters), and compensatory pathways (e.g., AKT/mTOR). For instance, prostate cancer cells with high baseline PLK1 (p < 0.0001 vs. normal) show greater sensitivity .
Methodological Insight : Pre-screen cell lines for PLK1 expression (qRT-PCR, western blot) and use combinatorial assays with efflux inhibitors (e.g., verapamil) to assess resistance mechanisms .
Q. How does this compound inhibit cancer metastasis in preclinical models?
This compound reduces migration and invasion by 50–70% in prostate cancer via Wnt/β-catenin suppression and EMT inhibition (e.g., E-cadherin upregulation, vimentin downregulation). In PC3 cells, this compound (100 nM) decreased Transwell invasion by 60% .
Methodological Insight : Combine scratch assays with RNAi (e.g., Smad4 siRNA) to dissect pathway contributions .
Q. What are the best practices for assessing this compound's antiproliferative effects?
Use complementary assays:
- XTT/CCK-8 : Measure metabolic activity (48–72 hr exposure).
- EdU incorporation : Quantify S-phase DNA synthesis.
- Real-time analysis : Track proliferation dynamically (e.g., 0–100 nM this compound over 72 hr) .
Note : Normalize to DMSO controls and include cytotoxicity assays (LDH release) to exclude nonspecific effects .
Q. How does this compound synergize with existing therapies?
This compound enhances DNA-damaging agents (e.g., cisplatin) by prolonging G2/M arrest. In leukemia models, combining this compound with etoposide increased apoptosis by 30% compared to monotherapy .
Methodological Insight : Use Chou-Talalay synergy analysis (CompuSyn) and validate with caspase-3/7 activation assays .
Q. What in vivo models validate this compound's efficacy?
This compound (40 mg/kg) inhibits tumor growth in HT-29 xenografts by 50% via PLK1 suppression . In prostate cancer, orthotopic models show reduced metastasis with this compound, but pharmacokinetic studies are limited.
Methodological Insight : Monitor tumor volume via caliper measurements and PLK1 target engagement via IHC (phospho-PLK1) .
Properties
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZZLZKAXGMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F2N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048511 | |
Record name | Ro 3280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062243-51-9 | |
Record name | Ro 3280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.